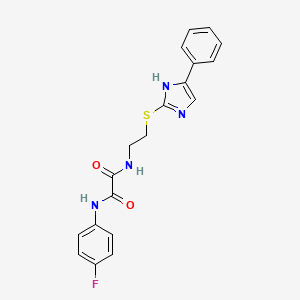
N1-(4-fluorophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(4-fluorophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide, also known as FIIN-4, is a small molecule inhibitor of the oncogenic protein kinase FGFR (fibroblast growth factor receptor). FGFR signaling is involved in multiple cellular processes, including cell proliferation, differentiation, and survival. Aberrant FGFR signaling has been implicated in the development and progression of various cancers, making FGFR inhibitors a promising therapeutic strategy.
Wissenschaftliche Forschungsanwendungen
Metabolic Studies
- LY654322, a compound structurally related to the query, undergoes metabolism to form an unusual diimidazopyridine metabolite, demonstrating the compound's metabolic transformation and potential implications for drug development and pharmacokinetics (Borel et al., 2011).
Antibacterial Activity
- Novel derivatives synthesized using microwave-assisted methods showed moderate antibacterial activity against gram-positive and gram-negative bacterial strains, indicating potential applications in developing new antibacterial agents (Darekar et al., 2020).
Anticonvulsant Evaluation
- Certain novel (thio)semicarbazone derivatives of arylalkylimidazole exhibited selective and highly active compounds against MES-induced seizures, suggesting their potential in anticonvulsant drug development (Çalış et al., 2011).
Crystal Structure Analysis
- The crystal structure of related compounds provides insights into their molecular conformation and potential interactions, which is crucial for understanding their biological activities and for the design of new materials or drugs (Nagaraju et al., 2018).
Anti-Inflammatory Activity
- Derivatives of a similar structure showed significant anti-inflammatory activity, highlighting their potential as therapeutic agents in treating inflammation-related conditions (Sunder et al., 2013).
Anticancer Activity
- Imidazolone derivatives have been evaluated for their anticonvulsant activity and cytotoxicity against cancer cell lines, pointing to their application in cancer research (Khalifa et al., 2012).
Wirkmechanismus
Mode of Action
The compound’s interaction with its targets and any resulting changes are subjects of ongoing research .
Biochemical Pathways
The compound may influence a variety of pathways, leading to downstream effects that are currently under investigation .
Result of Action
Ongoing research aims to elucidate these effects and their implications for the compound’s potential therapeutic uses .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N1-(4-fluorophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide. These factors, which may include pH, temperature, and the presence of other molecules, are important considerations in the study and potential application of this compound .
This compound represents an exciting area of study with potential implications for the development of new therapeutic strategies .
Biochemische Analyse
Biochemical Properties
N1-(4-fluorophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide plays a significant role in biochemical reactions, particularly as an inhibitor of kinesin spindle protein (KSP). KSP is a motor protein essential for mitotic spindle formation during cell division. By inhibiting KSP, this compound disrupts the mitotic process, leading to cell cycle arrest and apoptosis in rapidly dividing cells . The interaction between this compound and KSP is primarily through binding to the motor domain of the protein, preventing its interaction with microtubules .
Cellular Effects
This compound exerts profound effects on various cell types, particularly cancer cells. By inhibiting KSP, it induces mitotic arrest, leading to apoptosis. This compound also affects cell signaling pathways, including the activation of p53, a tumor suppressor protein that regulates the cell cycle and promotes apoptosis . Additionally, it influences gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes, thereby enhancing its cytotoxic effects on cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the motor domain of KSP, inhibiting its ATPase activity and preventing microtubule interaction . This inhibition disrupts the mitotic spindle formation, leading to cell cycle arrest at the metaphase-anaphase transition. The compound also activates the p53 pathway, promoting apoptosis through the intrinsic mitochondrial pathway . Furthermore, it modulates gene expression by affecting transcription factors involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to this compound in in vitro studies has shown sustained mitotic arrest and apoptosis in cancer cells . In vivo studies have demonstrated its efficacy in reducing tumor growth over time, with no significant development of resistance .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth with minimal toxicity . At higher doses, it can cause adverse effects such as weight loss, hematological changes, and organ toxicity . The therapeutic window for this compound is narrow, necessitating careful dosage optimization to maximize efficacy while minimizing toxicity .
Metabolic Pathways
This compound is metabolized primarily in the liver through cytochrome P450 enzymes . The compound undergoes oxidative metabolism, leading to the formation of various metabolites that are excreted via the renal and biliary routes . The metabolic pathways involve hydroxylation, demethylation, and conjugation reactions, which influence the compound’s pharmacokinetics and bioavailability .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with transporters such as P-glycoprotein, which can affect its cellular uptake and efflux . Its distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues . Additionally, binding proteins in the plasma can modulate its bioavailability and distribution .
Subcellular Localization
This compound localizes primarily to the cytoplasm, where it exerts its inhibitory effects on KSP . The compound does not possess specific targeting signals or post-translational modifications that direct it to other cellular compartments . Its activity is confined to the cytoplasm, where it disrupts mitotic spindle formation and induces apoptosis .
Eigenschaften
IUPAC Name |
N'-(4-fluorophenyl)-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O2S/c20-14-6-8-15(9-7-14)23-18(26)17(25)21-10-11-27-19-22-12-16(24-19)13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,21,25)(H,22,24)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZJZTRZQQWWQHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-chlorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2632597.png)
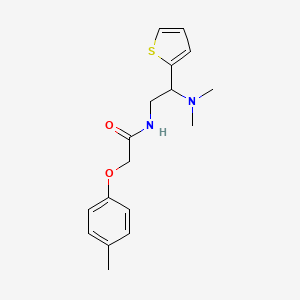


![1-[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2632604.png)
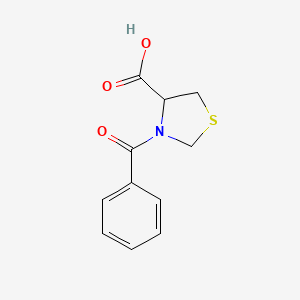


![N-(2,5-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2632609.png)
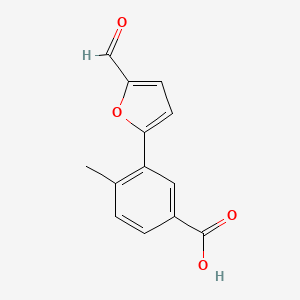
![N-(2,5-dimethylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2632615.png)
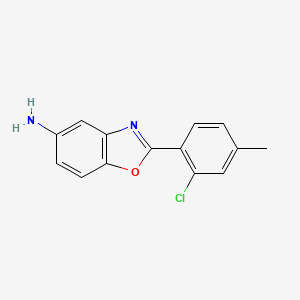
![1-(3,4-difluorophenyl)-N-(2-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2632618.png)
